molecular formula C21H22ClF3N2O2 B1662833 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride CAS No. 1173022-16-6

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride

Cat. No.: B1662833
CAS No.: 1173022-16-6
M. Wt: 426.9 g/mol
InChI Key: KRRISOFSWVKYBF-UHFFFAOYSA-N
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Description

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is a small molecule antagonist of the C-C motif chemokine receptor 2 (CCR2), belonging to the spiropiperidine class. It is known for its high affinity to the β subunit of CCR2, which results in the inhibition of CCR2 signaling and suppression of monocyte recruitment .

Mechanism of Action

Target of Action

RS 102895 hydrochloride is a potent antagonist of the C-C motif chemokine receptor 2 (CCR2) . It has a high affinity to the β subunit of CCR2 and binds specifically to it . The primary role of CCR2 is to regulate the migration and infiltration of monocytes, which play a crucial role in inflammatory responses .

Mode of Action

RS 102895 hydrochloride interacts with its target, CCR2, by binding specifically to the β subunit of the receptor . This binding results in the inhibition of CCR2 signaling . It also suppresses monocyte recruitment , thereby potentially obstructing the immune suppressive effects of monocytes during early vaccine responses .

Biochemical Pathways

The interaction of RS 102895 hydrochloride with CCR2 affects the chemokine signaling pathway. By inhibiting CCR2 signaling, it blocks the MCP-1 and MCP-3 stimulated calcium influx . This inhibition disrupts the normal chemotactic response, affecting the migration and infiltration of monocytes.

Pharmacokinetics

It’s known that the compound is soluble in dmso , which could potentially aid in its absorption and distribution in the body

Result of Action

The molecular and cellular effects of RS 102895 hydrochloride’s action primarily involve the inhibition of CCR2 signaling and suppression of monocyte recruitment . This can result in reduced inflammation, as monocytes play a key role in inflammatory responses . In addition, it has been suggested that RS 102895 hydrochloride may be useful for obstructing the immune suppressive effects of monocytes during early vaccine responses .

Chemical Reactions Analysis

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions due to the presence of functional groups like the trifluoromethyl group and the spiro structure.

    Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity under appropriate conditions.

    Common Reagents and Conditions: Reagents such as hydrochloric acid are used to form the hydrochloride salt.

Comparison with Similar Compounds

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is unique due to its high specificity and potency for the CCR2 receptor. Similar compounds include:

    RS 504393: Another CCR2 antagonist with similar applications in inflammation and immune response studies.

    INCB3344: A selective CCR2 antagonist used in research related to inflammatory diseases.

    BMS-813160: A dual CCR2/CCR5 antagonist with broader applications in inflammatory and fibrotic diseases.

These compounds share the common feature of targeting CCR2 but differ in their chemical structures and specific applications .

Properties

IUPAC Name

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRISOFSWVKYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587871
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300815-41-2
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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